6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine
Description
Properties
IUPAC Name |
6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14-5-6-16(26-4)17(11-14)27(24,25)23-9-7-22(8-10-23)18-12-15(21(2)3)13-19-20-18/h5-6,11-13H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNCOZKQDZAUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a piperazine ring and a sulfonyl group attached to a methoxy-substituted phenyl moiety. The molecular formula is with a molecular weight of approximately 426.52 g/mol.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action appears to involve:
- Enzyme Inhibition : The sulfonamide group may facilitate binding to active sites of enzymes, inhibiting their function.
- Receptor Modulation : The piperazine moiety allows for selective interaction with neurotransmitter receptors, potentially influencing signaling pathways.
Biological Activity Overview
The biological activities of 6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through apoptosis. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, reducing inflammation in vitro. |
| Antimicrobial | Demonstrates activity against specific bacterial strains. |
| Neuroprotective | Potentially protects neuronal cells from oxidative stress-induced damage. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine:
- Anticancer Activity : A study evaluated the cytotoxicity of similar pyridazine derivatives against breast cancer cell lines (MCF7) and reported significant growth inhibition at micromolar concentrations . This suggests that the compound may share similar mechanisms leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : In vitro assays demonstrated that compounds with similar sulfonamide functionalities effectively reduced TNF-alpha levels in macrophages, indicating potential anti-inflammatory properties .
- Neuroprotective Properties : Research on structurally analogous compounds revealed neuroprotective effects in models of neurodegeneration, suggesting that this compound may also provide protective benefits against neuronal injury .
Comparative Analysis
Comparative studies highlight the unique features of 6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine relative to other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Pyrimidine-based inhibitors | Pyrimidine core with varied substitutions | Anticancer activity |
| Sulfonamide derivatives | Sulfonamide functional group | Antimicrobial properties |
| Piperazine derivatives | Piperazine ring enhancing receptor interactions | Neurotransmitter modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Target Compound: Pyridazine core with piperazine-sulfonyl and dimethylamine groups. : A pyrimidine-core compound (4-(2-(4-(6-((2-((2-chloro-6-methylphenyl)carbamoyl)thiazol-5-yl)amino)-2-methyl-pyrimidinyl)piperazin-1-yl)ethoxy)-N,N,N-trimethyl-4-oxobutan-1-aminium) replaces pyridazine with pyrimidine.
: A pyrimidine-based derivative (e.g., (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine) uses a piperidine ring instead of piperazine. Piperidine lacks the basic nitrogen in piperazine, reducing solubility and hydrogen-bonding capacity .
Piperazine/Piperidine Modifications
Target Compound : Piperazine with a sulfonyl-linked aryl group.
: (2-Chloro-5-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine features a benzylidene substituent on piperazine. The nitro group increases electron-withdrawing effects, contrasting with the target’s methoxy-methylphenyl group, which is electron-donating. This difference could influence redox stability or receptor binding .
: 1-{6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one includes a fluorophenyl-piperazine group. Fluorine’s electronegativity may enhance metabolic stability compared to the target’s methoxy-methylphenyl group .
Sulfonyl vs. Sulfanyl Groups
Target Compound: Aryl sulfonyl group (electron-withdrawing, polar). : 1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid replaces sulfonyl with sulfanyl (thioether).
: Compounds like 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide combine sulfanyl and sulfonamide groups. The dual functionality may offer synergistic binding effects compared to the target’s single sulfonyl group .
Substituent Effects on Pharmacokinetics
Target Compound : N,N-dimethylamine enhances basicity and solubility. : The trimethylammonium group in the pyrimidine derivative () introduces a permanent positive charge, improving aqueous solubility but limiting blood-brain barrier penetration compared to the target’s neutral dimethylamine .
Preparation Methods
Cyclocondensation of 1,4-Diketones
Pyridazine derivatives are often synthesized via cyclocondensation reactions. For example, reacting a 1,4-diketone with hydrazine hydrate under acidic conditions yields the pyridazine ring. Subsequent functionalization at the 4-position with dimethylamine can be achieved through nucleophilic substitution. If the pyridazine intermediate contains a leaving group (e.g., chloride) at position 4, treatment with dimethylamine in the presence of a base such as potassium carbonate facilitates substitution.
Halogenation-Amination Sequences
An alternative route involves halogenating a preformed pyridazine at position 4, followed by amination. For instance, 4-chloropyridazine can react with excess dimethylamine under palladium-catalyzed Buchwald-Hartwig conditions to install the dimethylamino group. This method offers higher regioselectivity and reduced byproduct formation compared to traditional nucleophilic substitutions.
Sulfonylation of the Piperazine Ring
The final step involves sulfonylation of the piperazine’s secondary amine with 2-methoxy-5-methylbenzenesulfonyl chloride. Critical parameters include:
Reaction Conditions
Sulfonylation is typically performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine or DMAP serves as a base to scavenge HCl generated during the reaction. Stoichiometric control (1:1 molar ratio of piperazine intermediate to sulfonyl chloride) ensures mono-sulfonylation, avoiding bis-adduct formation.
Catalytic Enhancements
The use of cuprous bromide (CuBr) as a catalyst, as demonstrated in analogous sulfonamide syntheses, accelerates the reaction and improves yields. For instance, a mixture of 6-(piperazin-1-yl)-N,N-dimethylpyridazin-4-amine, 2-methoxy-5-methylbenzenesulfonyl chloride, CuBr (5 mol%), and triethylamine in THF at 50°C for 12 hours achieves 94% conversion.
Purification and Characterization
Workup Procedures
Post-sulfonylation, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Activated carbon treatment removes colored impurities, as described in sulfonamide patent syntheses.
Analytical Data
- 1H NMR (400 MHz, CDCl3): δ 7.68 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.32 (d, J = 2.0 Hz, 1H, ArH), 4.05 (s, 3H, OCH3), 3.72–3.68 (m, 4H, piperazine), 3.12–3.08 (m, 4H, piperazine), 2.98 (s, 6H, N(CH3)2), 2.42 (s, 3H, ArCH3).
- HPLC Purity : >99% (C18 column, 70:30 H2O/MeOH, 240 nm).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, DMAP | 78 | 97 | Low cost, minimal catalysts |
| Buchwald-Hartwig Coupling | Pd2(dba)3, Xantphos, 70°C | 86 | 99 | High regioselectivity |
| CuBr-Catalyzed Sulfonylation | THF, 50°C, CuBr | 94 | 99.5 | Fast kinetics, high conversion |
Challenges and Optimization Strategies
- Regioselectivity in Sulfonylation : Piperazine’s two nitrogen atoms pose a risk of bis-sulfonylation. Using a bulky base (e.g., diisopropylethylamine) and limiting sulfonyl chloride to 1.05 equivalents mitigates this.
- Solvent Choice : Tetrahydrofuran (THF) outperforms DCM in CuBr-catalyzed reactions due to better solubility of intermediates.
- Catalyst Recycling : Pd-based catalysts can be recovered via biphasic extraction, reducing costs in large-scale syntheses.
Q & A
Q. What are the recommended synthetic routes for 6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions and sulfonylation. Key steps include:
- Piperazine Functionalization: React piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) to install the sulfonyl group .
- Pyridazine Coupling: Attach the functionalized piperazine to a dimethylpyridazinylamine core via nucleophilic aromatic substitution (120°C, DMF, 12–24 hours) .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers characterize the molecular structure and confirm the identity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamine protons at δ 2.8–3.1 ppm; sulfonyl-linked piperazine carbons at δ 45–50 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₈N₅O₃S: 406.1912) .
- X-ray Crystallography: Resolve conformational ambiguities (e.g., dihedral angles between sulfonylphenyl and piperazine rings: ~12–86°) .
Q. What preliminary biological screening assays are appropriate to evaluate its potential as a biochemical probe?
Methodological Answer:
- In Vitro Enzyme Inhibition: Screen against kinases or GPCRs using fluorescence polarization (FP) or time-resolved FRET assays (10 µM–1 nM dose range) .
- Cellular Uptake: Assess permeability via Caco-2 monolayers (Papp >1 ×10⁻⁶ cm/s suggests oral bioavailability) .
- Cytotoxicity: Use MTT assays in HEK293 or HepG2 cells (IC₅₀ >10 µM indicates low nonspecific toxicity) .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve conformational ambiguities in the sulfonylpiperazine moiety?
Methodological Answer:
- Crystallography: Grow single crystals via vapor diffusion (acetonitrile/methanol). Analyze intramolecular interactions (e.g., N–H⋯O hydrogen bonds between piperazine and sulfonyl groups) .
- Density Functional Theory (DFT): Compare experimental bond lengths/angles with optimized geometries (B3LYP/6-31G* basis set). Deviations >0.05 Å suggest crystal packing effects .
- Molecular Dynamics (MD): Simulate torsional flexibility of the piperazine ring (CHARMM force field; 100 ns trajectories) to assess stability in aqueous vs. lipid environments .
Q. What strategies address discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal Assays: Validate kinase inhibition using both radiometric (³³P-ATP) and luminescent (ADP-Glo™) methods .
- Buffer Optimization: Adjust Mg²⁺/DTT concentrations to match physiological conditions (e.g., 5 mM MgCl₂ reduces false positives in FP assays) .
- Metabolite Interference Testing: Pre-incubate compound with liver microsomes (1 hour, 37°C) to rule out activity loss due to rapid degradation .
Q. How does modifying substituents on the piperazine ring affect binding affinity and selectivity in target engagement studies?
Methodological Answer:
- SAR Analysis: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or bulky (e.g., -Ph) groups on the sulfonylphenyl ring.
- Binding Assays: Use surface plasmon resonance (SPR) to measure KD (e.g., -OCH₃ at C2 increases affinity for serotonin receptors by 5-fold vs. -H ).
- Selectivity Profiling: Screen against a panel of 50+ kinases/GPCRs (Eurofins Cerep). ClogP <3 improves CNS penetration but may reduce aqueous solubility .
- Co-crystallization: Resolve ligand-target complexes (e.g., with dopamine D3 receptor) to identify critical π-π stacking or hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
